Enalapril-d5 tert-Butyl Ester

Description

Introduction to Enalapril-d5 tert-Butyl Ester

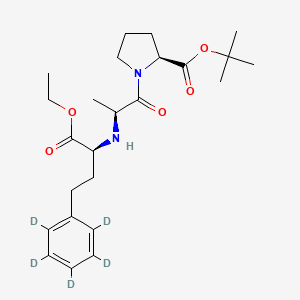

This compound (CAS 1356837-84-7) is a pentadeuterated analog of Enalapril tert-Butyl Ester, a prodrug of the active metabolite Enalaprilat. Its molecular formula (C₂₄H₃₁D₅N₂O₅) and molecular weight (437.58 g/mol) distinguish it from non-deuterated forms. Structurally, it retains the core ACE-inhibiting pharmacophore of Enalapril, with deuterium substitution at the phenyl ring to enhance analytical sensitivity. Key applications include method validation, quality control (QC), and pharmacokinetic studies, leveraging its isotopic labeling to differentiate it from endogenous compounds in biological samples.

Historical Context and Development

The development of this compound parallels advancements in stable isotope labeling for analytical chemistry. Enalapril, first approved in 1984, revolutionized hypertension treatment as an oral ACE inhibitor. Its prodrug design—converting via ester hydrolysis to Enalaprilat—inspired subsequent modifications to improve analytical traceability. Deuterated analogs emerged in the 2000s to address challenges in LC-MS/MS quantification, such as ion suppression and matrix effects. This compound was synthesized to provide a stable, metabolically inert reference standard for Enalapril-related assays.

Classification and Nomenclature

The compound is classified as a deuterated pharmaceutical intermediate and stable isotope-labeled compound (SILC). Its stereochemistry (2S,2S,2S) mirrors Enalapril’s active configuration, ensuring pharmacological relevance in metabolic studies.

Significance in Analytical Chemistry

This compound’s deuterium labeling enhances analytical precision in three key areas:

Reference Standard for Method Validation

It serves as an internal standard in LC-MS/MS assays to quantify Enalapril and its metabolites. Deuterium’s mass difference (5 Da) minimizes ion suppression and co-elution interferences, enabling accurate quantification at low concentrations.

Quality Control in Pharmaceutical Manufacturing

In abbreviated new drug applications (ANDAs), the compound validates analytical methods for Enalapril’s purity and stability. Its solubility in methanol simplifies extraction protocols.

Pharmacokinetic and Metabolic Profiling

The tert-Butyl ester moiety prevents premature hydrolysis, allowing controlled release of Enalaprilat in vivo. Deuterium labeling aids in tracking metabolic pathways, distinguishing endogenous from exogenous compounds.

Table 2: Comparative Advantages of Enalapril-d5 vs. Non-Deuterated Analogs

| Parameter | Enalapril-d5 | Non-Deuterated Enalapril |

|---|---|---|

| Ion Suppression | Reduced due to isotopic separation | Higher risk of co-elution |

| Sensitivity | Enhanced detection limits | Limited by matrix effects |

| Metabolic Tracing | Clear differentiation in LC-MS/MS | Overlapping signals |

| Stability | Unchanged during analysis | Potential ester hydrolysis |

Relationship to Parent Compound Enalapril

This compound is structurally and metabolically aligned with Enalapril:

Prodrug Esterification

Enalapril exists as a prodrug (Enalapril maleate) that undergoes esterase-mediated hydrolysis to Enalaprilat, the active ACE inhibitor. The tert-Butyl ester in this compound mimics this prodrug design but with deuterium substitution to prevent premature activation.

Metabolic Pathway Parallelism

| Step | Enalapril | This compound |

|---|---|---|

| Administration | Oral (maleate salt) | Analytical use (reference standard) |

| Hydrolysis | Esterase → Enalaprilat | Controlled hydrolysis in assays |

| ACE Inhibition | Competitive binding to ACE | No pharmacological activity (reference) |

Analytical Synergy

Deuterium labeling allows simultaneous quantification of Enalapril and this compound in biological samples. This dual analysis validates method specificity and recovery.

Properties

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i7D,8D,9D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROOYFPXSPNBH-IQEAFPNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661943 | |

| Record name | tert-Butyl N-[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]-L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356837-84-7 | |

| Record name | tert-Butyl N-[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]-L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Deuterated Benzyl Fragment

The deuterated phenyl group is introduced via ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butyrate. This intermediate is synthesized through a Friedel-Crafts acylation reaction using deuterated benzene (C6D5H) and ethyl acrylate, followed by bromination and esterification.

Reaction Conditions :

Peptide Coupling: L-Alanyl-L-Proline tert-Butyl Ester Synthesis

The dipeptide intermediate is prepared via a condensation reaction between BOC-L-alanine and L-proline methyl ester hydrochloride, followed by hydrolysis and deprotection.

Data Table 1: Condensation Reaction Parameters

Hydrolysis and Deprotection :

Reductive Amination for Deuterated Backbone Assembly

The final step involves reductive amination between L-alanyl-L-proline and ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butyrate using hydrogen gas and Raney nickel.

Data Table 2: Reductive Amination Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Raney Nickel | |

| Reducing Agent | H2 (2 atm) | |

| Solvent | Ethanol | |

| Reaction Time | 5 hours | |

| Yield | 74% (Enalapril tert-butyl ester) |

For the deuterated variant, the reaction conditions remain identical, but the use of deuterated ethyl 2-oxo-4-phenylbutyrate ensures isotopic labeling.

Isotopic Purity and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The 1H NMR spectrum (500 MHz, pyridine-d5) of this compound shows absence of proton signals at the phenyl ring (δ 7.2–7.4 ppm), confirming deuterium incorporation. Key peaks include:

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Molecular Ion : m/z 437.6 [M+H]+ (C24H36N2O5 with D5 substitution).

-

Retention Time : 14.6 min (ELS and UV chromatograms confirm purity).

Challenges and Optimization Strategies

Deuterium Exchange Side Reactions

Deuterated aryl intermediates may undergo H-D exchange under acidic or basic conditions. To mitigate this:

Yield Enhancement

-

Catalyst Screening : Raney nickel outperforms Pd/C in reductive amination, reducing byproduct formation.

-

Solvent Optimization : Ethanol improves solubility of intermediates compared to methanol.

Industrial-Scale Synthesis Considerations

The patent CN114249795A highlights a scalable route using cost-effective deuterated benzene and streamlined purification:

-

Cost Reduction : L-Proline methyl ester hydrochloride and BOC-L-alanine are commercially available.

-

Safety : Avoids toxic chlorination reagents (e.g., POCl3) used in earlier methods.

Data Table 3: Industrial Process Metrics

Chemical Reactions Analysis

Types of Reactions

Enalapril-d5 tert-Butyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to produce Enalapril-d5 and tert-butyl alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the ester group.

Substitution: The deuterated phenyl ring can participate in electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols)

Major Products Formed

Hydrolysis: Enalapril-d5 and tert-butyl alcohol.

Oxidation: Oxidized derivatives of Enalapril-d5.

Substitution: Substituted derivatives of Enalapril-d5

Scientific Research Applications

Enalapril-d5 tert-Butyl Ester is widely used in scientific research, including:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the structure and behavior of Enalapril and its derivatives.

Biology: Employed in metabolic studies to trace the biotransformation of Enalapril in biological systems.

Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Enalapril.

Industry: Applied in the development and quality control of pharmaceutical formulations containing Enalapril

Mechanism of Action

Enalapril-d5 tert-Butyl Ester, like Enalapril, is a prodrug that is converted to its active form, Enalaprilat, in the body. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Key Properties :

- CAS No.: 1356837-84-7 .

- Molecular Formula: Likely C25H25D5N2O5 (inferred from non-deuterated Enalapril tert-Butyl Ester, C25H30N2O5 ).

- Applications : Analytical research, isotope-labeled reference material .

- Storage : Typically stored at +4°C; transported at room temperature .

Structural and Functional Analogues

Enalapril tert-Butyl Ester

- CAS No.: 108428-39-3 .

- Molecular Formula : C25H30N2O5.

- Role: Non-deuterated precursor of Enalapril-d5, used as a protected intermediate in synthesis.

- Key Difference : Lacks deuterium substitution, limiting its utility in isotope dilution assays .

Enalaprilat tert-Butyl Ester

- CAS No.: 674796-29-3 .

- Molecular Formula : C22H32N2O5.

- Role : Active metabolite of Enalapril; the tert-butyl ester protects the carboxylic acid group, enhancing membrane permeability.

- Key Difference : Structurally distinct from Enalapril-d5 due to the absence of a proline ethyl ester group and deuterium .

Enalapril EP Impurity A

- CAS No.: 76420-74-1 .

- Molecular Formula : C20H28N2O5.

- Role : A stereoisomeric impurity in Enalapril manufacturing.

- Key Difference : Differs in stereochemistry (S,S,R configuration) and lacks the tert-butyl ester group .

Isotope-Labeled Derivatives

Enalaprilat-d5 Sodium Salt

- Molecular Formula: Likely C20H23D5N2O5Na (inferred from non-deuterated Enalaprilat).

- Role : Deuterated sodium salt form, used in quantitative ACE inhibition assays.

- Key Difference : Sodium salt formulation enhances solubility compared to the tert-butyl ester .

Functional Analogues (Non-ACE Inhibitors)

Enalkiren

- Role : Renin inhibitor targeting the renin-angiotensin-aldosterone system (RAAS).

- Key Difference : Mechanistically distinct from ACE inhibitors like Enalapril-d5; inhibits renin instead of ACE .

Comparative Data Table

Biological Activity

Enalapril-d5 tert-Butyl Ester is a deuterated derivative of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This compound is notable for its potential applications in pharmacokinetic studies and drug metabolism research due to its isotopic labeling. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHDNO

- Molecular Weight : 437.584 g/mol

- CAS Number : 1356837-84-7

This compound functions as a prodrug, which is converted in the liver to its active form, enalaprilat. The mechanism involves the inhibition of ACE, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This results in:

- Vasodilation : Reduced vascular resistance and blood pressure.

- Decreased Aldosterone Secretion : Lower levels of aldosterone lead to reduced sodium and water retention.

- Increased Bradykinin Levels : Potentially contributing to vasodilation and improved endothelial function.

Antihypertensive Effects

Clinical studies have demonstrated that Enalapril effectively lowers blood pressure across various populations, including those with low-renin hypertension. The antihypertensive effect can persist for at least 24 hours following administration, with steady-state responses developing over several weeks .

Impact on Cardiac Function

Enalapril has been shown to improve cardiac performance in patients with congestive heart failure by reducing preload and afterload. It enhances cardiac output and stroke volume while decreasing pulmonary capillary wedge pressure .

Case Studies and Research Findings

-

Pharmacogenetic Interactions :

A study highlighted the influence of genetic variants on the therapeutic response to Enalapril in Alzheimer's disease patients with hypertension. Variants affecting ACE activity were found to correlate with differential responses to treatment, suggesting that personalized medicine approaches could optimize outcomes for these patients . -

Bioanalytical Method Development :

Research involving bioanalytical methods for quantifying Enalapril and its metabolites demonstrated high recovery rates (77% to 104% for enalapril) using solid-phase extraction techniques. This validation process adhered to FDA guidelines, ensuring reliability for clinical pharmacokinetic studies . -

Comparative Studies :

In various animal models, Enalapril-d5 was utilized to trace metabolic pathways and assess pharmacokinetics. Studies indicated that the deuterated form could provide insights into drug metabolism without altering the pharmacological profile significantly .

Summary of Biological Activity

| Property | Description |

|---|---|

| ACE Inhibition | Reduces angiotensin II levels, leading to vasodilation |

| Antihypertensive Effect | Effective in lowering blood pressure across diverse populations |

| Cardiac Performance Improvement | Enhances output in heart failure patients |

| Pharmacogenetic Variability | Genetic factors influence response in specific patient groups |

Q & A

Q. What are the critical steps in synthesizing Enalapril-d5 tert-Butyl Ester, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions, followed by tert-butyl ester protection. Key steps include:

- Deuterium labeling : Use deuterated reagents (e.g., D₂O or deuterated acids) under controlled pH and temperature to ensure isotopic purity .

- Esterification : Employ tert-butanol with a coupling agent (e.g., DCC or EDCI) in anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

- Purification : Optimize column chromatography (e.g., silica gel with gradient elution) or recrystallization to isolate the ester. Yield improvements may require adjusting solvent polarity or reaction time .

Q. Which analytical techniques are essential for confirming the structural integrity and isotopic purity of this compound?

- Methodological Answer : Combine multiple techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl ester signals (e.g., δ ~1.4 ppm for tert-butyl protons) and deuterium incorporation (absence of specific proton peaks) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., +5 Da shift for d5 labeling) .

- HPLC/UPLC : Use deuterium-compatible columns (C18 or chiral phases) with UV/Vis or evaporative light scattering detection (ELSD) to assess purity (>98%) .

Advanced Research Questions

Q. How do deuterium isotope effects influence the stability and pharmacokinetic properties of this compound?

- Methodological Answer : Deuterium can alter:

- Chemical Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH) comparing deuterated vs. non-deuterated analogs. Monitor via LC-MS for deuterium retention .

- Metabolic Stability : Use in vitro assays (e.g., liver microsomes) to assess CYP450-mediated metabolism. Compare half-life (t½) and metabolite profiles .

- Kinetic Isotope Effects (KIEs) : Measure reaction rates (e.g., ester hydrolysis) in H₂O vs. D₂O to quantify KIEs (k_H/k_D) .

Q. How can researchers resolve contradictions in reported synthetic protocols for tert-butyl ester derivatives?

- Methodological Answer : Address discrepancies through:

- Systematic Replication : Reproduce literature methods with controlled variables (e.g., reagent purity, inert atmosphere) .

- Comparative Analysis : Test alternative protecting groups (e.g., benzyl vs. tert-butyl esters) under identical conditions to identify optimal routes .

- Data Cross-Validation : Use orthogonal techniques (e.g., IR spectroscopy for ester confirmation, X-ray crystallography for absolute configuration) .

Q. What strategies ensure reproducibility in scaled-up synthesis of this compound for preclinical studies?

- Methodological Answer : Focus on:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR or Raman spectroscopy) to track reaction progression .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric excess (ee) and establish design spaces for temperature, solvent ratios, and catalyst loading .

- Batch Consistency : Conduct statistical analysis (e.g., ANOVA) across multiple batches to validate reproducibility .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to distinguish between isotopic impurities and structural isomers in this compound?

- Methodological Answer : Use a tiered approach:

- Chromatographic Separation : Employ chiral HPLC columns to resolve isomers. Compare retention times with authentic standards .

- Isotopic Ratio Analysis : Perform gas chromatography-isotope ratio MS (GC-IRMS) to quantify deuterium distribution and detect non-specific labeling .

- 2D NMR : Utilize HSQC and COSY experiments to confirm deuterium placement and rule out positional isomers .

Q. What statistical methods are appropriate for analyzing dose-response relationships in angiotensin-converting enzyme (ACE) inhibition assays using deuterated analogs?

- Methodological Answer : Apply:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values. Compare confidence intervals between deuterated and non-deuterated compounds .

- Bootstrapping : Resample data to assess robustness of inhibition potency estimates .

- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., deuterium position) with bioactivity .

Ethical & Reporting Considerations

Q. How should isotopic labeling be disclosed in manuscripts to meet journal reproducibility standards?

- Methodological Answer : Follow guidelines from Beilstein Journal of Organic Chemistry:

- Synthesis Details : Report deuterium source (e.g., supplier, purity), reaction conditions (pH, temperature), and purification steps .

- Analytical Validation : Include raw NMR/MS data in supplementary materials, with annotated spectra showing deuterium incorporation .

- Ethical Compliance : Declare compliance with institutional guidelines for handling deuterated compounds, including waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.